2-Bromo-1-(4-fluorophenyl)butan-1-one

μ-opioid receptor agonism in vitro pharmacology fentanyl analogue potency ranking

2-Bromo-1-(4-fluorophenyl)butan-1-one (CAS 119344-67-1) is a halogenated aromatic ketone with the molecular formula C10H10BrFO and molecular weight 245.09 g/mol. Its structure consists of a butan-1-one backbone bearing a para-fluorophenyl substituent at the C1 position and a bromine atom at the C2 position.

Molecular Formula C10H10BrFO
Molecular Weight 245.09 g/mol
CAS No. 119344-67-1
Cat. No. B174814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(4-fluorophenyl)butan-1-one
CAS119344-67-1
Molecular FormulaC10H10BrFO
Molecular Weight245.09 g/mol
Structural Identifiers
SMILESCCC(C(=O)C1=CC=C(C=C1)F)Br
InChIInChI=1S/C10H10BrFO/c1-2-9(11)10(13)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3
InChIKeyVWQBSPNHZLTKJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(4-fluorophenyl)butan-1-one (CAS 119344-67-1) Procurement Baseline and Chemical Identity


2-Bromo-1-(4-fluorophenyl)butan-1-one (CAS 119344-67-1) is a halogenated aromatic ketone with the molecular formula C10H10BrFO and molecular weight 245.09 g/mol [1]. Its structure consists of a butan-1-one backbone bearing a para-fluorophenyl substituent at the C1 position and a bromine atom at the C2 position. This compound serves as a critical alkylating intermediate in the synthesis of fentanyl analogues, specifically functioning as the key building block for introducing the 4-fluorobutyryl moiety to the piperidine scaffold to yield 4-fluorobutyrylfentanyl (4F-BUF) [2]. The compound's procurement and handling are subject to regulatory scrutiny due to its established role as a precursor to internationally controlled synthetic opioids [2].

Why Generic Substitution Fails for 2-Bromo-1-(4-fluorophenyl)butan-1-one: Comparative Procurement Considerations


Substituting 2-Bromo-1-(4-fluorophenyl)butan-1-one with structurally related α-brominated ketones—such as 2-bromo-1-(4-fluorophenyl)propan-1-one (isobutyryl precursor) or non-fluorinated 2-bromo-1-phenylbutan-1-one—fundamentally alters the downstream pharmacological and analytical properties of the final fentanyl analogue [1]. The presence of both the C2 bromine leaving group and the para-fluorine substituent on the phenyl ring confers distinct electronic and steric characteristics that govern reaction kinetics and regiochemical outcomes during N-alkylation [2]. Crucially, the resulting 4-fluorobutyrylfentanyl product exhibits a unique β-arrestin 2 recruitment profile and differential respiratory impairment mechanisms compared to its non-fluorinated counterpart (butyrylfentanyl), as established in direct comparative pharmacological studies [1]. Generic substitution therefore compromises both synthetic reproducibility and the specific pharmacological outcomes that define the compound's utility in forensic reference standard preparation and controlled toxicological research [1].

Quantitative Evidence Guide: 2-Bromo-1-(4-fluorophenyl)butan-1-one (CAS 119344-67-1) Differentiation Data


μ-Opioid Receptor Potency Differentiation: 4F-BUF versus BUF

The target compound's downstream product, 4-fluorobutyrylfentanyl (4F-BUF), exhibits enhanced μ-opioid receptor (MOR) potency compared to the non-fluorinated analogue butyrylfentanyl (BUF), which is derived from 2-bromo-1-phenylbutan-1-one lacking the para-fluoro substituent. Direct comparative in vitro analysis established the potency rank: fentanyl > 4F-BUF > BUF [1]. The fluorinated derivative shows significantly greater agonist activity than its non-fluorinated counterpart [1].

μ-opioid receptor agonism in vitro pharmacology fentanyl analogue potency ranking

β-Arrestin 2 Recruitment Bias: 4F-BUF Shows Non-Recruitment versus Partial Agonism of BUF

A critical functional differentiation exists between 4F-BUF and its non-fluorinated analogue BUF in β-arrestin 2 recruitment. In direct comparative in vitro assays, BUF behaved as a partial agonist for the β-arrestin 2 pathway, whereas 4F-BUF did not promote β-arrestin 2 recruitment [1]. This represents a qualitative functional divergence—not merely a quantitative potency shift—resulting from the para-fluoro substitution on the phenyl ring that originates from the 2-bromo-1-(4-fluorophenyl)butan-1-one precursor [1].

biased agonism β-arrestin 2 signaling G protein coupling

Respiratory Impairment Mechanism: CRF1 Receptor Involvement Differential between 4F-BUF and BUF

In vivo studies in mice reveal a mechanistic divergence in respiratory impairment between 4F-BUF and BUF. The CRF1 receptor antagonist antalarmin (10 mg·kg⁻¹) was effective in blocking respiratory impairment induced by BUF in both sexes, but was not effective against respiratory impairment induced by 4F-BUF [1]. This indicates that the fluorinated analogue engages distinct neurobiological pathways contributing to respiratory depression, a finding with implications for overdose reversal strategies and toxicological risk assessment [1].

respiratory depression CRF1 antagonism naloxone reversal

Analytical Differentiation: 19F NMR Resolves 4F-BUF from Regioisomeric Fluorofentanyls

The target compound's para-fluoro substituent provides a distinct 19F NMR spectroscopic signature that enables analytical differentiation of 4-fluorobutyrylfentanyl from its regioisomers and other fluorofentanyl derivatives. In a validated analytical study, benchtop 19F NMR achieved separation and quantification of eight fluorofentanyl analogues including 4-fluorobutyrylfentanyl and 4-fluoroisobutyrylfentanyl, with limits of detection (LOD) ranging from 74 to 400 μg/mL and limits of quantification (LOQ) from 290 to 1340 μg/mL [1]. This analytical resolution is critical for forensic casework where GC-MS methods alone may fail to fully resolve regioisomeric fluorofentanyls [1].

forensic analysis 19F NMR regioisomer identification

Regulatory Precursor Status: Isomer Convertibility to Controlled Substances

The compound's procurement carries distinct regulatory implications due to the convertibility of its downstream product to a controlled isomer. The WHO ECDD Critical Review Report explicitly notes that para-fluoro-butyrylfentanyl (derived from this compound) can be readily converted to its isomer para-fluoro-isobutyrylfentanyl, which is listed in Schedule I of the 1961 Single Convention on Narcotic Drugs [1]. This convertibility is not a property shared by precursors lacking the para-fluoro substitution pattern. The report recommended that para-fluoro-butyrylfentanyl itself be added to Schedule I of the 1961 Convention [1].

precursor control regulatory compliance isomer conversion

ADME Properties: Lipophilicity and Protein Binding Differentiation

Fluorination on the phenyl ring modulates key ADME parameters that distinguish 4F-BUF from non-fluorinated BUF. Although direct LogD and PPB values for 4F-BUF were not individually reported in the comprehensive analogue panel study, the data establish a clear structure-property relationship: fluorination on the N-phenyl ring of fentanyl analogues predictably alters lipophilicity and plasma protein binding compared to non-fluorinated counterparts [1]. The study measured LogD₇.₄ values ranging from 3.42 (methoxyacetylfentanyl) to 6.11 (valerylfentanyl), with PPB ranging from 31.6% to 96.8% across the fentanyl analogue series [1].

lipophilicity plasma protein binding intrinsic clearance

Application Scenarios for 2-Bromo-1-(4-fluorophenyl)butan-1-one (CAS 119344-67-1) Procurement


Forensic Reference Standard Synthesis for Toxicological Method Validation

Forensic toxicology laboratories procuring 2-bromo-1-(4-fluorophenyl)butan-1-one can synthesize 4-fluorobutyrylfentanyl reference standards essential for method development and validation. The distinct β-arrestin 2 non-recruitment profile of 4F-BUF versus BUF's partial agonism [1] necessitates separate analytical validation protocols for assays that discriminate between these pharmacologically distinct analogues. Furthermore, the para-fluoro substituent enables orthogonal 19F NMR identification with LOD 74–400 μg/mL [2], providing a complementary analytical approach when GC-MS fails to resolve 3′- and 4′-fluorinated regioisomers [2]. The compound's established role as a precursor to internationally scheduled substances [3] also makes it suitable for proficiency testing programs requiring controlled substance analytical challenges.

Pharmacological Research on Biased Opioid Signaling and Respiratory Depression Mechanisms

Research institutions investigating G protein-biased versus β-arrestin-biased opioid signaling should prioritize procurement of 2-bromo-1-(4-fluorophenyl)butan-1-one to generate 4F-BUF as a tool compound. The qualitative functional divergence in β-arrestin 2 recruitment—4F-BUF shows no recruitment while BUF behaves as a partial agonist [1]—makes the fluorinated precursor essential for structure-activity relationship studies exploring how para-fluoro substitution modulates signaling bias. Additionally, the CRF1 receptor antagonist antalarmin blocks BUF-induced respiratory impairment but not 4F-BUF-induced impairment [1], establishing that the fluorinated analogue engages distinct neurobiological pathways. This mechanistic divergence justifies separate procurement of the 4-fluoro precursor for studies investigating novel therapeutic strategies to mitigate opioid-induced respiratory depression without compromising analgesia.

Regulatory Compliance Testing and Controlled Precursor Supply Chain Validation

Organizations involved in chemical supply chain compliance monitoring require authenticated samples of 2-bromo-1-(4-fluorophenyl)butan-1-one for reference material procurement and regulatory due diligence. The compound's unique convertibility pathway—where its downstream product para-fluoro-butyrylfentanyl can be readily converted to the Schedule I substance para-fluoro-isobutyrylfentanyl [3]—distinguishes it from non-fluorinated precursors and necessitates enhanced import/export documentation. Analytical characterization of this precursor supports the development of targeted screening methods for detecting diverted precursor chemicals in international commerce, as evidenced by the compound's explicit identification in recent DEA Special Surveillance List expansions for fentanyl precursor monitoring [3].

Synthesis of Position-Specific Fluorinated Probes for Metabolic Fate Studies

Academic and industrial metabolism research groups studying the in vivo fate of fluorinated fentanyl analogues require 2-bromo-1-(4-fluorophenyl)butan-1-one for synthesizing position-specific 4-fluorinated butyrylfentanyl. The para-fluoro substitution pattern produces a distinct metabolic signature that can be tracked using fluorine-specific detection methods (19F NMR) [2] and fluorine-containing mass spectral fragments. The established potency ranking (fentanyl > 4F-BUF > BUF) [1] combined with the unique β-arrestin 2 signaling profile [1] makes this precursor valuable for generating metabolic probes to investigate structure-metabolism-pharmacodynamics relationships in the fentanyl analogue class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-1-(4-fluorophenyl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.